Diethyl(phenylsulfanyl)propanedioate
Description
Diethyl(phenylsulfanyl)propanedioate is a malonate-derived ester characterized by a central propanedioate backbone substituted with ethyl ester groups and a phenylsulfanyl (C₆H₅S-) moiety. This compound is synthesized via alkylation or nucleophilic substitution reactions, often involving diethyl malonate and sulfanyl-containing reagents. Its structural features, including the electron-withdrawing ester groups and sulfur-based substituent, make it a versatile intermediate in organic synthesis, particularly in cycloadditions and heterocyclic compound preparations .
Properties
CAS No. |
14064-08-5 |
|---|---|
Molecular Formula |
C13H16O4S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
diethyl 2-phenylsulfanylpropanedioate |
InChI |
InChI=1S/C13H16O4S/c1-3-16-12(14)11(13(15)17-4-2)18-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
CTRLRNRJBJRETO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)SC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)SC1=CC=CC=C1 |
Other CAS No. |
14064-08-5 |
Synonyms |
diethyl 2-phenylsulfanylpropanedioate |
Origin of Product |
United States |
Comparison with Similar Compounds
Diethyl 2,2-bis(5-phenylsulfanylpentyl)propanedioate (Compound 24)
- Structure : Features two 5-phenylsulfanylpentyl chains symmetrically attached to the central malonate carbon.
- Synthesis : Prepared from diethyl malonate and 5-bromo-1-phenylsulfanylpentane, yielding 61% after purification .
- Key Data :
- Applications : Used in intramolecular [4 + 2] cycloadditions to construct bicyclic frameworks, demonstrating enhanced reactivity due to sulfur’s electron-deficient nature .
Comparison : Unlike Diethyl(phenylsulfanyl)propanedioate, Compound 24 has extended alkyl chains, which increase steric bulk but reduce solubility in polar solvents. The bis-substitution also alters electronic effects, favoring cycloaddition pathways over nucleophilic substitutions.
Diethyl 2-(methylamino)propanedioate
- Structure: Substituted with a methylamino (-NHCH₃) group instead of phenylsulfanyl.
- Synthesis: Derived via hydrogenolysis of diethyl 2-(benzyl(methyl)amino)propanedioate using Pd-C catalyst under H₂ pressure .
- Key Data :
- Applications: Serves as a precursor for hydantoins and amino acid analogs due to its nucleophilic amino group .
Comparison: The methylamino group introduces basicity and nucleophilicity, contrasting with the phenylsulfanyl group’s thioether-like stability. This compound is more reactive in condensation reactions but less stable under oxidative conditions.
1,3-Dimethyl 2-[2-amino-4-(methylsulfonyl)phenyl]propanedioate (CAS 1373232-81-5)
- Structure: Contains a dimethyl ester and a phenyl ring substituted with amino and methylsulfonyl (-SO₂CH₃) groups.
- Key Features : The methylsulfonyl group enhances polarity and hydrogen-bonding capacity, influencing solubility in aqueous media .
- Applications: Potential use in pharmaceuticals due to its sulfonamide-like properties, which are absent in Diethyl(phenylsulfanyl)propanedioate .
Comparison : The methylsulfonyl substituent confers distinct electronic and steric properties, favoring interactions with biological targets over synthetic applications.
Diethyl 2-[(2-chloro-6-ethylquinolin-3-yl)methylidene]propanedioate
- Structure: Features a quinoline ring system conjugated to the malonate backbone via a methylidene group.
- Synthesis : Yield and method unspecified, but characterized by GHS-compliant safety data .
- Applications: Likely employed in antimalarial or antimicrobial agent research due to the quinoline moiety’s bioactivity .
Comparison: The quinoline substituent introduces aromaticity and planar rigidity, enabling π-π stacking interactions absent in sulfur-substituted analogs.
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